molecular formula C8H14FNO2 B1476201 2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid CAS No. 2089722-81-4

2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid

Cat. No.: B1476201
CAS No.: 2089722-81-4
M. Wt: 175.2 g/mol
InChI Key: QOECLVDMIMRSAW-UHFFFAOYSA-N
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Description

A. Pyrrolidine Core

The saturated five-membered ring enables conformational flexibility (pseudorotation), allowing adaptive binding to biological targets. Compared to aromatic analogs (e.g., pyrrole), the pyrrolidine ring improves solubility and reduces toxicity.

B. Fluoromethyl Substitution

The 3-(fluoromethyl) group introduces:

  • Electronegativity : Enhances hydrogen-bonding potential and metabolic stability.
  • Steric Effects : Moderates ring puckering, influencing target selectivity (e.g., kinase or GPCR binding).

C. Propanoic Acid Moiety

The carboxylic acid group enables salt formation, improving solubility, and serves as a handle for further derivatization (e.g., amide coupling).

Comparative Analysis with Related Compounds

Compound Key Structural Differences Biological Relevance
2-(3-Fluoropyrrolidin-1-yl)propanoic acid Fluorine at pyrrolidine C3 Antibacterial lead
3-(3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid Trifluoromethyl and hydroxy groups Anti-inflammatory candidate
Proline Unsubstituted pyrrolidine with carboxylic acid Proteinogenic amino acid

This compound’s unique fluoromethyl-propanoic acid hybrid structure positions it as a versatile intermediate for developing CNS-targeted therapies or enzyme inhibitors.

Properties

IUPAC Name

2-[3-(fluoromethyl)pyrrolidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-6(8(11)12)10-3-2-7(4-9)5-10/h6-7H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOECLVDMIMRSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCC(C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidine Ring with Fluoromethyl Substitution

The fluoromethyl group can be introduced either by direct fluorination of a methyl group at the 3-position of the pyrrolidine ring or by using fluoromethyl-containing precursors in the ring construction step. Common approaches include:

  • Nucleophilic substitution reactions where a suitable leaving group (e.g., halide) at the 3-position is replaced by a fluoromethyl group.
  • Cyclization reactions starting from fluoromethylated amino alcohols or amino acids to form the pyrrolidine ring.

Fluorination Techniques

Selective fluorination at the methyl group can be achieved using electrophilic or nucleophilic fluorinating agents. The choice depends on the substrate stability and desired regioselectivity. Reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor are commonly employed for such transformations.

Detailed Reaction Conditions and Examples

Step Reaction Type Reagents/Conditions Notes
1 Pyrrolidine ring formation Cyclization of amino alcohols or amino acids Fluoromethyl group introduced pre- or post-cyclization
2 Fluoromethyl substitution Nucleophilic substitution with fluoromethyl halides or fluorinating agents Requires control to avoid over-fluorination
3 Propanoic acid introduction Carboxylation with CO2 under basic conditions or acylation with propanoic acid derivatives Acid-base workup to isolate the acid

Research Findings and Optimization

  • The presence of the fluoromethyl group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic substitutions and other functional group transformations.
  • Multi-step syntheses involving hydrazide and hydrazone intermediates have been reported for related fluorinated pyrrolidine carboxylic acids, allowing further functionalization and cyclization to heterocycles.
  • Optimization of reaction temperature, solvent, and fluorinating agent is critical to maximize yield and selectivity of the fluoromethyl substitution.
  • Protecting groups may be necessary to prevent side reactions during the introduction of the propanoic acid moiety.

Comparative Analysis with Related Compounds

Compound Fluorine Substitution Pyrrolidine Ring Substitution Propanoic Acid Introduction Method Reference
This compound Fluoromethyl at 3-position N-substituted pyrrolidine Carboxylation or acylation This article synthesis summary
2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid Trifluoromethyl at 3-position N-substituted pyrrolidine Carboxylation or acylation
1-(Fluorine-containing phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives Fluorine on phenyl ring Pyrrolidine ring with oxo group Various cyclization and hydrazide routes

Chemical Reactions Analysis

Types of Reactions

2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid exhibit anti-inflammatory effects by modulating neutrophil chemotaxis. These compounds can inhibit the action of chemokines like CXCL8 and C5a, which are involved in the recruitment of polymorphonuclear leukocytes to sites of inflammation. This mechanism suggests potential therapeutic applications in treating inflammatory diseases such as psoriasis and chronic obstructive pulmonary disease (COPD) .

Drug Development

The introduction of fluorine into the structure of propanoic acids has been shown to enhance pharmacokinetic properties, such as increased half-life and reduced formation of unwanted metabolites. This makes this compound a candidate for further development into pharmaceuticals with improved efficacy and safety profiles .

Inhibition of Neutrophil Chemotaxis

A study highlighted the effectiveness of fluorinated propanoic acids in inhibiting neutrophil chemotaxis induced by inflammatory mediators. The compounds were shown to retain biological activity while improving pharmacokinetics compared to non-fluorinated analogs. This finding underscores their potential use in managing conditions characterized by excessive neutrophil recruitment .

Pharmacokinetic Enhancements

In a comparative analysis, fluorinated derivatives demonstrated a longer half-life and better distribution volume than their non-fluorinated counterparts. This was attributed to the fluorine substitution, which not only prevents racemization but also enhances metabolic stability . Such characteristics are critical for developing drugs intended for long-term use.

Mechanism of Action

The mechanism of action of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between this compound and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
This compound 2089722-81-4 C₈H₁₄FNO₂ 175.2 Fluoromethyl-pyrrolidine, propanoic acid N/A
3-(Pyrrolidin-1-yl)propanoic acid 76234-38-3 C₇H₁₃NO₂ 157.18 Pyrrolidine, propanoic acid 0.72
2-(Pyrrolidin-1-yl)acetic acid hydrochloride 6628-74-6 C₆H₁₂ClNO₂ 165.62 Pyrrolidine, acetic acid, hydrochloride 0.97
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid 5724-76-5 C₇H₉NO₄ 171.15 Dioxopyrrolidine, propanoic acid N/A

Key Observations :

  • Fluorine Substitution: The fluoromethyl group in the target compound distinguishes it from non-fluorinated analogs like 3-(pyrrolidin-1-yl)propanoic acid. Fluorination may enhance lipophilicity and metabolic stability .
  • Acid Moiety Variations: The propanoic acid chain length and substitution (e.g., acetic acid in 6628-74-6) influence solubility and binding interactions. For example, the hydrochloride salt in 6628-74-6 improves aqueous solubility compared to free acids .
Anticancer Derivatives ( and )
  • The fluoromethyl group in the target compound could mimic halogenated substituents in CW3, which improve target engagement .
  • Thiazole-Propanoic Acid Hybrids: Compounds such as 12d–12f () incorporate nitroaryl and heterocyclic groups, showing isomer-dependent activity (E/Z ratios affect potency). The target compound’s lack of aromatic groups may reduce off-target interactions but limit π-stacking in binding pockets .

Biological Activity

2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₁₁FNO₂
  • Molecular Weight : 159.17 g/mol
  • CAS Number : Not directly available in the search results, but related compounds have CAS numbers that can be referenced for further research.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and metabolic pathways.

  • Inhibition of Neutrophil Recruitment : Research indicates that derivatives of fluoropropanoic acids can inhibit the recruitment of polymorphonuclear neutrophils (PMNs) at sites of inflammation, which is crucial in treating conditions like psoriasis and chronic obstructive pulmonary disease (COPD) .
  • Antioxidant Activity : Compounds similar to this compound have shown potential in modulating oxidative stress responses by affecting the Nrf2-Keap1 signaling pathway, which is vital for cellular defense mechanisms .

Pharmacological Effects

The pharmacological effects of this compound are diverse, impacting several biological systems:

  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation through various pathways, including the modulation of cytokine release and inhibition of leukocyte migration .
  • Potential in Treating Chronic Diseases : Its derivatives have been explored for therapeutic use in conditions such as ulcerative colitis, melanoma, and rheumatoid arthritis .

Case Studies and Research Findings

Several studies highlight the efficacy and safety profiles of compounds related to this compound:

StudyFindings
Nicholoff et al. (1991)Demonstrated efficacy in reducing inflammation in psoriasis models .
Mahida et al. (1992)Reported significant improvements in ulcerative colitis symptoms with fluorinated compounds .
Recent SAR StudiesIdentified key structural features that enhance biological activity against oxidative stress .

Q & A

Basic Research Questions

What are the recommended safety protocols for handling 2-(3-(fluoromethyl)pyrrolidin-1-yl)propanoic acid in laboratory settings?

Answer:

  • Exposure Control: Use engineering controls (e.g., chemical fume hoods) and wear personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to minimize inhalation, skin, or eye contact .
  • First Aid: For skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, irrigate with water and seek medical attention if irritation persists. In case of inhalation, move to fresh air and consult a physician .
  • Storage: Store in a tightly sealed container, away from incompatible materials, under ambient conditions .

What synthetic routes are available for preparing pyrrolidine-propanoic acid derivatives, and how can fluoromethyl groups be introduced?

Answer:

  • General Synthesis: Pyrrolidine-propanoic acid derivatives are typically synthesized via nucleophilic substitution or reductive amination. For example, brominated intermediates (e.g., 2-bromo-1-(substituted phenyl)ethan-1-one) can react with pyrrolidine derivatives to form the core structure .
  • Fluoromethyl Incorporation: Fluoromethyl groups can be introduced using fluorinated alkylating agents (e.g., fluoromethyl iodide) under basic conditions or via late-stage functionalization using fluorinated building blocks .
  • Validation: Confirm structure and purity via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS, as demonstrated in analogous syntheses of fluorinated heterocycles .

Advanced Research Questions

How can stereochemical outcomes (E/Z isomerism) in fluoromethyl-pyrrolidine derivatives be controlled during synthesis?

Answer:

  • Isomer Control: Reaction conditions (e.g., solvent polarity, temperature) influence isomer ratios. For example, in thiazole-hydrazone derivatives (e.g., compound 12d in ), polar solvents favor Z-isomer formation (70% yield), while non-polar solvents stabilize E-isomers.
  • Separation Techniques: Use RP-HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to resolve isomers, as validated for structurally related compounds .

What analytical methods are suitable for quantifying trace impurities in fluoromethyl-pyrrolidine-propanoic acid derivatives?

Answer:

  • Impurity Profiling: Employ LC-MS/MS with electrospray ionization (ESI) for high sensitivity. For example, EP-grade impurities in propanoic acid derivatives (e.g., hydroxylated or formylated analogs) are quantified using validated methods with detection limits of 0.05% .
  • Validation Criteria: Follow ICH Q2(R1) guidelines, including linearity (R2^2 > 0.99), precision (RSD < 2%), and accuracy (recovery 98–102%) .

How does the fluoromethyl group influence the compound’s bioactivity in enzyme inhibition studies?

Answer:

  • SAR Insights: Fluoromethyl groups enhance metabolic stability and modulate electronic effects. For instance, in eIF4E/eIF4G inhibitors (e.g., 4EGI-1 analogs), fluorination at strategic positions improves binding affinity by reducing steric hindrance and increasing lipophilicity .
  • Experimental Design:
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.
    • Validate with enzyme inhibition assays (e.g., fluorescence polarization) using purified protein targets .

What strategies mitigate hydrolysis or degradation of the fluoromethyl-pyrrolidine moiety under physiological conditions?

Answer:

  • Stabilization Methods:
    • pH Optimization: Maintain formulations at pH 6–7 to minimize acid/base-catalyzed degradation.
    • Lyophilization: For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) .
  • Degradation Studies: Use accelerated stability testing (40°C/75% RH for 6 months) and monitor via UPLC-UV at 254 nm .

Data Contradictions and Resolution

How should researchers address discrepancies in reported molecular weights or structural data for pyrrolidine-propanoic acid derivatives?

Answer:

  • Verification Steps:
    • Cross-reference CAS registry numbers (e.g., CAS 5724-76-5 in vs. 3760-52-9 in ) to confirm compound identity.
    • Validate molecular weights via HRMS; for example, a reported MW of 17 g/mol for a related compound is likely erroneous and should be recalculated (e.g., C7_7H9_9NO4_4 has MW 171.15 g/mol).
  • Resolution: Consult authoritative databases (e.g., PubChem, NIST Chemistry WebBook) for certified data .

Methodological Best Practices

What in silico tools are recommended for predicting the physicochemical properties of fluorinated pyrrolidine derivatives?

Answer:

  • Tools:
    • LogP/D: Use MarvinSketch or ACD/Labs to estimate lipophilicity.
    • pKa Prediction: Employ ChemAxon or SPARC for acid/base dissociation constants.
  • Validation: Compare predictions with experimental data from HPLC retention times or potentiometric titrations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid
Reactant of Route 2
2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid

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